Lidofenin - 59160-29-1

Lidofenin

Catalog Number: EVT-272919
CAS Number: 59160-29-1
Molecular Formula: C14H18N2O5
Molecular Weight: 294.30 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Lidofenin is an amino acid amide.
Synthesis Analysis

The synthesis of Lidofenin involves the radiolabeling of a ligand with technetium-99m. The general procedure includes:

  1. Preparation of the Technetium-99m Solution: Technetium-99m is eluted from a generator and typically exists in a pertechnetate form (TcO₄⁻). This solution is adjusted to an acidic pH to facilitate complex formation with the ligand.
  2. Ligand Coordination: The ligand, which contains functional groups capable of coordinating with technetium, is mixed with the technetium solution. Common ligands used include iminodiacetic acid derivatives, which can chelate the metal ion effectively.
  3. Reaction Conditions: The reaction is generally conducted under controlled temperature and pH conditions to ensure optimal coordination. Parameters such as time, temperature (often around 100 °C), and concentration are critical for achieving high radiochemical purity.
  4. Purification: Post-synthesis, the product undergoes purification processes such as solid-phase extraction or high-performance liquid chromatography to isolate the labeled compound from unreacted materials and by-products.
  5. Quality Control: The final product is subjected to quality control tests, including radiochemical purity assessment using techniques like thin-layer chromatography or high-performance liquid chromatography.
Molecular Structure Analysis

The molecular structure of Lidofenin consists of a technetium core coordinated with a chelating ligand. The specific structure can be described as follows:

  • Core Component: The technetium atom typically exists in a +7 oxidation state when bound to the ligand.
  • Ligand Structure: The ligand often contains multiple donor atoms (such as nitrogen and oxygen) that form coordinate bonds with the technetium ion, stabilizing the complex.
  • Geometric Configuration: The coordination geometry around the technetium atom is often octahedral due to the presence of multiple donor atoms from the ligand.

Analytical techniques such as mass spectrometry and nuclear magnetic resonance spectroscopy can be employed to confirm the molecular structure and integrity of Lidofenin.

Chemical Reactions Analysis

Lidofenin participates in several chemical reactions primarily involving coordination chemistry:

  1. Complex Formation: The primary reaction involves the coordination of technetium-99m with the ligand, forming a stable complex that can be used for imaging.
  2. Stability Studies: The stability of the technetium-ligand complex is crucial; it must remain intact during storage and administration to ensure effective imaging.
  3. Decomposition Reactions: Under certain conditions (e.g., changes in pH or temperature), Lidofenin may undergo decomposition, resulting in free technetium or other by-products that could affect imaging quality.
Mechanism of Action

The mechanism of action of Lidofenin involves its use as a radiotracer in hepatobiliary imaging:

  1. Administration: After intravenous injection, Lidofenin travels through the bloodstream and is taken up by liver cells.
  2. Biliary Excretion: The compound is then excreted into bile, allowing visualization of liver function and biliary tract patency via gamma cameras.
  3. Imaging Process: The emitted gamma radiation from the decay of technetium-99m is detected and processed to create images that reflect liver function and any potential abnormalities.

The effectiveness of Lidofenin in imaging relies on its rapid uptake by hepatic tissues and subsequent clearance via biliary pathways.

Physical and Chemical Properties Analysis

Lidofenin exhibits several notable physical and chemical properties:

  • Molecular Weight: Approximately 400 g/mol (exact value may vary based on ligand structure).
  • Solubility: Generally soluble in saline solutions used for injection.
  • Stability: The complex remains stable under physiological conditions but may degrade under extreme pH or temperature variations.
  • Half-life: Technetium-99m has a half-life of approximately 6 hours, making it suitable for diagnostic imaging without prolonged radiation exposure.

These properties are essential for ensuring that Lidofenin provides reliable imaging results while minimizing risks associated with radiation exposure.

Applications

Lidofenin is primarily applied in medical diagnostics:

  1. Hepatobiliary Imaging: It is used extensively for evaluating liver function, detecting biliary obstructions, and assessing liver diseases such as cirrhosis or tumors.
  2. Research Applications: Beyond clinical use, Lidofenin serves as a model compound in research settings for developing new radiopharmaceuticals or studying liver physiology.
  3. Therapeutic Monitoring: It can also be utilized in monitoring therapeutic interventions in patients with liver disorders by assessing changes in hepatic function over time.
Introduction to Lidofenin in Nuclear Medicine

Historical Development of Iminodiacetic Acid (IDA) Derivatives in Hepatobiliary Imaging

The evolution of IDA-based radiopharmaceuticals emerged from efforts to identify compounds forming stable complexes with technetium-99m while mimicking bilirubin’s hepatic handling. Early hepatobiliary agents faced limitations including poor hepatic extraction and susceptibility to bilirubin competition. Lidofenin (Tc-99m HIDA) emerged as the prototypical agent following systematic screening of IDA derivatives, demonstrating sufficient hepatic uptake and biliary excretion for clinical utility [9].

The development pathway progressed through three generations:

  • First-generation agents (1970s): Lidofenin and early analogs with unsubstituted aromatic rings exhibited moderate hepatic uptake but significant renal excretion and susceptibility to bilirubin displacement.
  • Second-generation agents (late 1970s): Introduction of alkyl substituents (e.g., disofenin - Tc-99m DISIDA) improved lipophilicity, protein binding, and bilirubin resistance.
  • Third-generation agents (1980s): Brominated derivatives (e.g., mebrofenin - Tc-99m BrIDA) achieved optimal pharmacokinetics through steric and electronic modulation [1] [9].

Table 1: Structural Evolution of Key IDA Derivatives in Hepatobiliary Imaging

Compound (Common Name)Chemical Substituents (R1, R2)Development EraPrimary Innovation
Lidofenin (HIDA)H, HEarly 1970sFirst clinically viable Tc-99m IDA agent
Disofenin (DISIDA)H, C₂H₅Late 1970sDiethyl substitution enhancing lipophilicity
Mebrofenin (BrIDA)Br, CH₃1980sBromine atom increasing bilirubin resistance

Lidofenin’s Role in the Evolution of Technetium-99m-Labeled Radiopharmaceuticals

Lidofenin played a crucial role in establishing technetium-99m as a versatile radiolabel for functional hepatobiliary imaging. Its stable complex formation with Tc-99m (achieved through reaction with stannous chloride reductant) validated the IDA chelation platform for gamma-emitting radiopharmaceuticals. The complex exhibits a coordination geometry where the Tc-99m atom binds to the two nitrogen atoms and four oxygen atoms of the IDA backbone, forming a six-coordinate complex with high in vivo stability [3] [8].

The clinical deployment of lidofenin facilitated several nuclear medicine advancements:

  • Dynamic Scintigraphic Protocols: Enabled standardized 60-minute imaging protocols for acute cholecystitis diagnosis through non-visualization of the gallbladder, establishing >90% sensitivity for cystic duct obstruction [1] [5].
  • Quantitative Functional Assessment: Pioneered methods for calculating hepatic extraction fraction (HEF) and time-to-peak activity, providing objective measures of global liver function [1] [6].
  • Pharmacological Provocation: Demonstrated utility with cholecystokinin (CCK) pre-treatment to evaluate gallbladder contractility in suspected chronic cholecystitis and biliary dyskinesia [1].

Table 2: Key Characteristics of Technetium-99m-Labeled Hepatobiliary Agents

ParameterTc-99m Lidofenin (HIDA)Tc-99m Disofenin (DISIDA)Tc-99m Mebrofenin (BrIDA)
Hepatic Extraction (%)~85%~88%~98%
Protein Binding AffinityModerateHighVery High
Renal Excretion (Normal)10-15%8-12%<5%
Bilirubin ResistanceFails at >5 mg/dLFunctional at 20-30 mg/dLFunctional at 30-40 mg/dL
Peak Hepatic Uptake (min)10-158-125-8

Comparative Positioning Among IDA Agents: HIDA, DISIDA, and Mebrofenin

Lidofenin occupies a transitional position in the continuum of IDA agents, offering improved performance over non-IDA hepatobiliary tracers but exhibiting limitations relative to subsequent derivatives. Critical differentiators include:

  • Lipophilicity and Protein Binding: Lidofenin's unsubstituted aromatic ring confers moderate lipophilicity (log P ~0.8), resulting in lower plasma protein binding compared to disofenin (log P ~1.4) and mebrofenin (log P ~2.1). This translates to slower hepatic uptake kinetics and greater renal excretion [9]. Reverse-phase HPLC studies demonstrate lidofenin's capacity factor (k') of 2.3 versus 5.1 for mebrofenin, correlating with their protein binding differences [9].

  • Bilirubin Competition: Lidofenin shares the sodium-independent organic anion transport pathway with bilirubin. Its relatively low binding affinity (Km ~10 μM) renders it susceptible to displacement at bilirubin concentrations >5 mg/dL, potentially causing false-positive scintigraphic findings. In contrast, mebrofenin's brominated structure exhibits 3-fold higher affinity (Km ~3 μM), maintaining diagnostic utility in jaundiced patients [1] [9].

  • Hepatocellular Transit Kinetics: The ortho-methyl groups in lidofenin moderately accelerate biliary excretion compared to non-substituted analogs, with 70-80% of hepatic activity clearing to bile within 30 minutes in normal subjects. However, mebrofenin's bromine atom further optimizes this transit, achieving >90% biliary clearance within 20 minutes [9].

The transition from lidofenin to advanced IDA derivatives occurred through deliberate structure-activity relationship (SAR) optimization. Research demonstrated that ortho substituents (particularly bromine) reduced self-shielding effects and enhanced hepatocyte membrane permeability. Simultaneously, disubstitution patterns balanced lipophilicity to minimize renal spillover [9]. Consequently, lidofenin's clinical utilization declined substantially following the 1983 introduction of mebrofenin, which offered superior performance in hepatic extraction efficiency (98% vs. 85%) and bilirubin resistance [1] [6] [9].

Despite its diminished clinical role, lidofenin retains historical significance as the catalyst for modern hepatobiliary scintigraphy protocols. Its development established the pharmacokinetic principles guiding subsequent IDA optimization and validated hepatocyte-specific tracers as essential tools for diagnosing functional biliary disorders, including acute/chronic cholecystitis, bile leaks, and biliary atresia (with phenobarbital augmentation) [5] [6]. Ongoing PET tracer development, including Ga-68 BP-IDA, builds upon the mechanistic foundations established through lidofenin research [2].

Properties

CAS Number

59160-29-1

Product Name

Lidofenin

IUPAC Name

2-[carboxymethyl-[2-(2,6-dimethylanilino)-2-oxoethyl]amino]acetic acid

Molecular Formula

C14H18N2O5

Molecular Weight

294.30 g/mol

InChI

InChI=1S/C14H18N2O5/c1-9-4-3-5-10(2)14(9)15-11(17)6-16(7-12(18)19)8-13(20)21/h3-5H,6-8H2,1-2H3,(H,15,17)(H,18,19)(H,20,21)

InChI Key

DJQJFMSHHYAZJD-UHFFFAOYSA-N

SMILES

CC1=C(C(=CC=C1)C)NC(=O)CN(CC(=O)O)CC(=O)O

Solubility

Soluble in DMSO

Synonyms

gadolinium-HIDA
Gd-HIDA
hepato-iminodiacetic acid
HIDA
lidofenin
N-(carboxymethyl)-N-(2-((2,6-dimethylphenyl)amino)-2-oxoethyl)glycine

Canonical SMILES

CC1=C(C(=CC=C1)C)NC(=O)CN(CC(=O)O)CC(=O)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.